Cholesterol Biosynthesis Inhibition in HEP-G2 Cells: Decarestrictine B vs. Family Members and Lovastatin
In a head-to-head family comparison using the sodium ¹⁴C-acetate incorporation assay in HEP-G2 liver cells, decarestrictine B inhibited cholesterol biosynthesis by 20% at 1×10⁻⁷ mol/L, positioning it as a moderate inhibitor within its class [1]. Under identical conditions, decarestrictine A achieved 40% inhibition, decarestrictine C 30%, and decarestrictine D 50% [1]. The clinically used statin lovastatin exhibited an IC₅₀ of 2.4×10⁻⁸ mol/L in the same assay system, serving as an external benchmark [1].
| Evidence Dimension | Cholesterol biosynthesis inhibition (% at 1×10⁻⁷ mol/L) in HEP-G2 cells |
|---|---|
| Target Compound Data | ~20% inhibition at 1×10⁻⁷ mol/L |
| Comparator Or Baseline | Decarestrictine A: ~40%; Decarestrictine C: ~30%; Decarestrictine D: ~50%; Lovastatin IC₅₀: 2.4×10⁻⁸ mol/L |
| Quantified Difference | B is 2.5-fold less potent than D; Lovastatin is approximately 4.2-fold more potent (IC₅₀ ratio) relative to the test concentration |
| Conditions | HEP-G2 liver cell line; sodium ¹⁴C-acetate incorporation; single concentration screening at 1×10⁻⁷ mol/L |
Why This Matters
Selection of decarestrictine B over D or A must be justified by other attributes (e.g., derivatizability, selectivity) rather than potency alone, as it is the least potent among the A–D series tested.
- [1] Belli Riatto, V., Pilli, R. A. (2008). Fifteen years of biological and synthetic studies of decarestrictine family. Tetrahedron, 64(10), 2279–2300. View Source
